(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone

描述

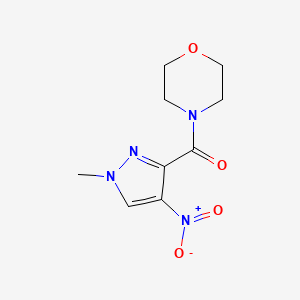

The compound “(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone” is a heterocyclic molecule featuring a pyrazole core substituted with a methyl group at position 1 and a nitro group at position 4, linked via a carbonyl group to a morpholine ring. This structure combines the electron-withdrawing nitro group and the morpholine moiety, which is known for enhancing solubility and bioavailability in medicinal chemistry contexts .

属性

CAS 编号 |

299930-71-5 |

|---|---|

分子式 |

C9H12N4O4 |

分子量 |

240.22 g/mol |

IUPAC 名称 |

(1-methyl-4-nitropyrazol-3-yl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C9H12N4O4/c1-11-6-7(13(15)16)8(10-11)9(14)12-2-4-17-5-3-12/h6H,2-5H2,1H3 |

InChI 键 |

MNZUIYYQLLXFHJ-UHFFFAOYSA-N |

规范 SMILES |

CN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone typically involves the following steps:

Nitration: The starting material, 1-methyl-1H-pyrazol-3-ylmethanone, undergoes nitration to introduce the nitro group at the 4-position.

Morpholine Reaction: The nitro-substituted pyrazole is then reacted with morpholine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反应分析

(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in different biological activities.

Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.

Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Amines, hydrazines.

Substitution Products: Amides, esters, thioethers.

科学研究应用

(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

作用机制

The compound exerts its effects through specific molecular targets and pathways. The nitro group is known to interact with biological macromolecules, leading to various biological responses. The exact mechanism may vary depending on the specific application and target organism.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several pyrazole-morpholine hybrids and nitro-substituted heterocycles. Key comparisons include:

(2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone

- Structural Differences : The morpholine ring here is substituted with 2,6-dimethyl groups, enhancing steric bulk compared to the unsubstituted morpholine in the target compound. Additionally, the nitro group is at position 5 on the pyrazole ring instead of position 4 .

- Implications : Substituted morpholines can alter metabolic stability and binding affinity to biological targets.

(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)

- Structural Differences: This compound replaces the morpholine ring with a thieno[2,3-b]thiophene core and introduces amino and phenyl substituents on the pyrazole. The presence of sulfur atoms in the thienothiophene moiety increases lipophilicity .

- Bioactivity : Such derivatives are often explored for antimicrobial activity due to their planar, conjugated systems.

3-Morpholino-4-(2-pyridinyl)-1H-pyrazol-1-ylmethanone

- Structural Differences : A phenyl group and a pyridinyl substituent replace the nitro and methyl groups on the pyrazole. The morpholine remains unsubstituted .

- Implications : Pyridinyl groups can enhance metal-binding capacity, relevant for enzyme inhibition.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents (Pyrazole) | Substituents (Morpholine) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| (1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone | C₁₀H₁₃N₅O₄* | 1-Me, 4-NO₂ | Unsubstituted | 291.25 | High polarity (nitro group) |

| (2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone | C₁₁H₁₅N₅O₄ | 1-Me, 4-NO₂ | 2,6-diMe | 313.31 | Increased steric hindrance |

| Compound 7b | C₂₈H₂₂N₆O₂S₂ | 3-NH₂, 1-Ph | N/A | 538.64 | Lipophilic (thienothiophene core) |

| 3-Morpholino-4-(2-pyridinyl)-1H-pyrazol-1-ylmethanone | C₁₉H₁₈N₄O₂ | 4-(2-pyridinyl), 1-Ph | Unsubstituted | 334.37 | Metal-binding capacity (pyridinyl) |

Research Findings

Bioactivity Trends

- Morpholine Role : Unsubstituted morpholine improves aqueous solubility, critical for bioavailability in drug design .

Crystallographic Data

生物活性

(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H12N4O3

- Molecular Weight : 232.23 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammation markers in vitro.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 64 µg/mL against S. aureus, suggesting its potential use as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on macrophages stimulated with lipopolysaccharides (LPS). Results showed a significant decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its potential therapeutic application in inflammatory diseases.

常见问题

Q. What are the optimal synthetic routes for (1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include nitration at the 4-position and coupling with a morpholine-derived carbonyl group. Substituent positioning (e.g., methyl group at N1) is critical to avoid steric hindrance during coupling. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalytic bases (e.g., K₂CO₃) significantly impact yield. For example, excess nitro-group precursors may lead to byproducts, requiring careful stoichiometric control .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is essential for resolving the nitro group’s orientation and morpholine ring conformation. Parameters like unit cell dimensions (e.g., monoclinic symmetry) and hydrogen-bonding networks validate structural integrity .

- Spectroscopy : H/C NMR confirms regiochemistry (e.g., pyrazole C3 vs. C5 substitution), while IR spectroscopy identifies carbonyl (C=O, ~1650 cm) and nitro (NO, ~1520 cm) stretches. Mass spectrometry (HRMS) verifies molecular weight with <2 ppm error .

Advanced Research Questions

Q. How does the nitro group influence binding affinity and selectivity in enzyme or receptor interactions?

The nitro group acts as a hydrogen-bond acceptor and electron-withdrawing moiety, enhancing interactions with catalytic residues (e.g., in kinases or oxidoreductases). Computational docking studies suggest that its orientation relative to the morpholine ring affects binding pocket compatibility. For instance, in kinase inhibition assays, replacing the nitro group with cyano or halogens alters IC values by >10-fold, highlighting its role in target selectivity .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility in DMSO). Methodological strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Solubility optimization : Pre-saturate the compound in aqueous buffers with co-solvents (e.g., 0.1% Tween-80).

- Orthogonal assays : Validate results using both fluorescence-based and radiometric assays to rule out interference from the nitro group’s intrinsic absorbance .

Q. What computational approaches predict the compound’s interactions with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model electrostatic interactions between the nitro group and target active sites. For example, MD trajectories of the morpholine ring’s flexibility in aqueous environments predict pharmacokinetic properties like membrane permeability. QSAR models trained on pyrazole derivatives further correlate substituent electronegativity with IC values .

Q. What strategies modify the morpholine ring to enhance pharmacokinetic properties?

- Ring substitution : Introducing methyl groups at the 2- and 6-positions of the morpholine ring (e.g., 2,6-dimethylmorpholine) reduces metabolic oxidation, improving plasma half-life.

- Bioisosteric replacement : Replacing oxygen in the morpholine ring with sulfur (thiomorpholine) alters lipophilicity (clogP) by ~0.5 units, enhancing blood-brain barrier penetration in CNS-targeted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。